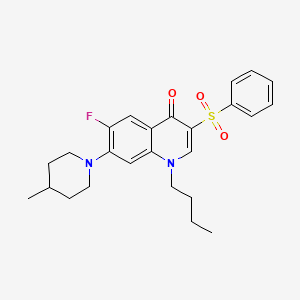

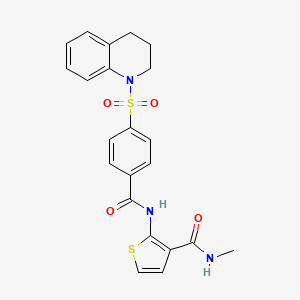

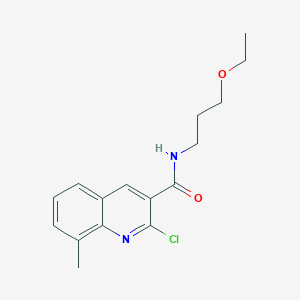

1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound with potential applications in scientific research. This compound is also known as Ro 31-8220 and belongs to the class of protein kinase inhibitors. Protein kinases are enzymes that regulate cellular processes such as cell growth, division, and differentiation. Inhibition of protein kinases has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Fluorescence Properties and Molecular Probes

1-Ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one and its derivatives have been explored for their fluorescence properties, indicating potential use as molecular fluorescent probes. These compounds, due to their specific fluorescence characteristics, may serve as versatile tools in biological and chemical sensing, highlighting their role in detecting and visualizing biological processes. The structure-fluorescence relationship of these compounds suggests their theoretical applicability in a wide range of scientific investigations, providing insights into molecular interactions within various systems (Motyka et al., 2011).

Synthesis and Cytotoxic Activity

The synthesis of this compound derivatives has been explored, focusing on their cytotoxic activity against cancer cell lines. These compounds have shown varying degrees of effectiveness in inhibiting the growth of cancer cells, highlighting their potential in the development of new anticancer therapies. The relationship between the structure of these compounds and their cytotoxic activity provides valuable information for the design of more effective anticancer agents (Kadrić et al., 2014).

Antibacterial Activity

Research on this compound derivatives has also extended to their antibacterial properties. These studies have identified compounds with moderate effectiveness against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is particularly noted against Pseudomonas aeruginosa, suggesting their potential as antibacterial agents. This highlights the versatility of these compounds in addressing not only cancer but also infectious diseases, contributing to the broader field of antimicrobial resistance research (Asghari et al., 2014).

Preparation as Potential Anticancer and Fluorescence Agents

The synthesis of this compound derivatives for potential anticancer and fluorescence applications has been detailed. These compounds exhibit cytotoxic activity towards various cancer and non-malignant cell lines and possess fluorescent properties that can be utilized in biological imaging and diagnostics. The comparison of these compounds' activity with isomeric compounds offers insights into optimizing their effectiveness for both therapeutic and diagnostic applications (Funk et al., 2015).

Properties

IUPAC Name |

1-ethyl-4-[(2-hydroxy-2-phenylethyl)amino]-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-2-21-15-11-7-6-10-14(15)17(18(19(21)24)22(25)26)20-12-16(23)13-8-4-3-5-9-13/h3-11,16,20,23H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOOXTXOCOBIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

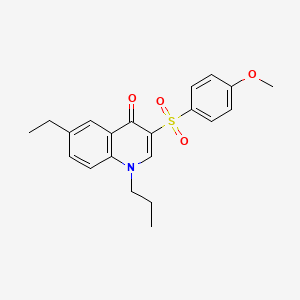

![3-{1-[(2-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2444600.png)

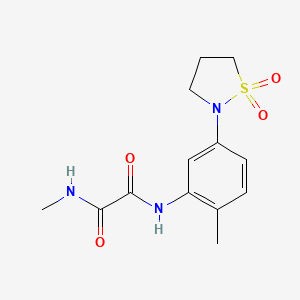

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)

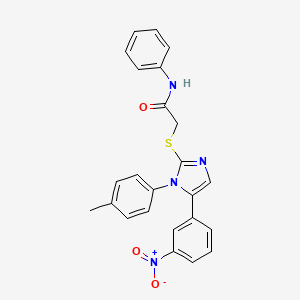

![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)